molecular formula C5H10 B568858 1-Pentene-4,4,5,5,5-D5 CAS No. 80820-43-5

1-Pentene-4,4,5,5,5-D5

Cat. No.: B568858
CAS No.: 80820-43-5
M. Wt: 75.166
InChI Key: YWAKXRMUMFPDSH-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentene-4,4,5,5,5-D5 is a deuterated organic compound with the molecular formula C5H5D5. It is a derivative of 1-pentene where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and deuterium exchange reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentene-4,4,5,5,5-D5 can be synthesized through the deuteration of 1-pentene. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.

Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, it can be produced on a larger scale using similar deuteration techniques. The key is to maintain high purity and isotopic enrichment, which is crucial for its applications in research .

Chemical Reactions Analysis

Types of Reactions: 1-Pentene-4,4,5,5,5-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Pentene-4,4,5,5,5-D5 is unique due to its specific isotopic labeling, which makes it particularly useful for detailed mechanistic studies and tracing experiments. Its balance of chain length and deuterium content provides a versatile tool for various research applications .

Properties

IUPAC Name

4,4,5,5,5-pentadeuteriopent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAKXRMUMFPDSH-PVGOWFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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